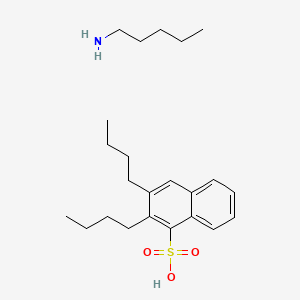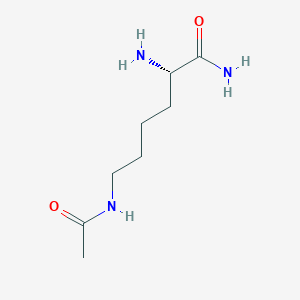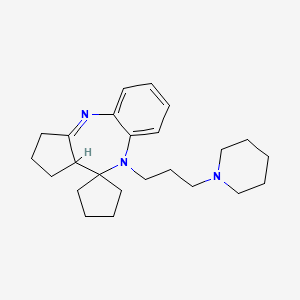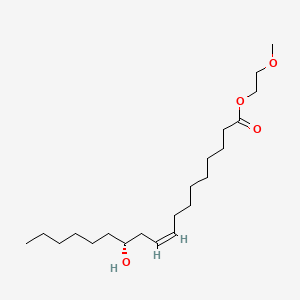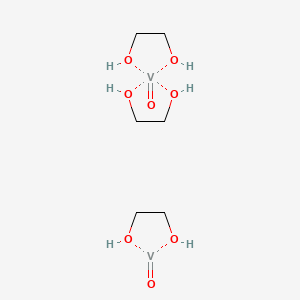
ethane-1,2-diol;oxovanadium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethane-1,2-diol;oxovanadium is a compound that consists of ethane-1,2-diol (commonly known as ethylene glycol) coordinated to an oxovanadium center. This compound is of significant interest in the field of coordination chemistry due to its unique structural and electronic properties. Ethane-1,2-diol acts as a bidentate ligand, forming stable complexes with vanadium in various oxidation states, particularly vanadium(IV) and vanadium(V).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethane-1,2-diol;oxovanadium complexes typically involves the reaction of vanadium precursors with ethane-1,2-diol in the presence of suitable solvents and under controlled conditions. One common method involves the reaction of vanadium(IV) oxide acetylacetonate with ethane-1,2-diol in methanol, resulting in the formation of oxovanadium(IV) complexes . The reaction is usually carried out in air, allowing for the oxidation of vanadium(IV) to vanadium(V), leading to the formation of oxovanadium(V) complexes .
Industrial Production Methods
While the industrial production of this compound complexes is not as widespread as other vanadium compounds, the synthesis methods used in research laboratories can be scaled up for industrial applications. The key factors in industrial production include the availability of high-purity vanadium precursors, efficient reaction conditions, and effective purification techniques to obtain the desired complexes in high yields.
Análisis De Reacciones Químicas
Types of Reactions
Ethane-1,2-diol;oxovanadium complexes undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation state of the vanadium center and the nature of the ligands coordinated to it.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound complexes can lead to the formation of dioxovanadium(V) species, while reduction can yield oxovanadium(IV) complexes .
Aplicaciones Científicas De Investigación
Ethane-1,2-diol;oxovanadium complexes have a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of ethane-1,2-diol;oxovanadium complexes involves the coordination of ethane-1,2-diol to the vanadium center, forming a stable complex. The oxovanadium center can undergo redox reactions, allowing it to participate in various catalytic processes. The molecular targets and pathways involved depend on the specific application, such as the interaction with biological molecules in insulin-mimetic studies or the activation of substrates in catalytic reactions .
Comparación Con Compuestos Similares
Ethane-1,2-diol;oxovanadium complexes can be compared with other oxovanadium complexes that incorporate different ligands:
Oxovanadium complexes with salicylidene ligands: These complexes exhibit different electronic properties and reactivity compared to this compound complexes.
Oxovanadium complexes with hydrazone ligands: These complexes have been studied for their antiamoebic activity and catalytic properties.
The uniqueness of this compound complexes lies in the bidentate coordination of ethane-1,2-diol, which imparts specific structural and electronic characteristics to the complex .
Similar Compounds
- Oxovanadium complexes with salicylidene ligands
- Oxovanadium complexes with hydrazone ligands
- Oxovanadium complexes with catechol ligands
These similar compounds highlight the diversity of oxovanadium chemistry and the potential for tailoring the properties of these complexes for specific applications .
Propiedades
Número CAS |
97552-72-2 |
|---|---|
Fórmula molecular |
C6H18O8V2 |
Peso molecular |
320.09 g/mol |
Nombre IUPAC |
ethane-1,2-diol;oxovanadium |
InChI |
InChI=1S/3C2H6O2.2O.2V/c3*3-1-2-4;;;;/h3*3-4H,1-2H2;;;; |
Clave InChI |
FUSGMPJMTXABIN-UHFFFAOYSA-N |
SMILES canónico |
C(CO)O.C(CO)O.C(CO)O.O=[V].O=[V] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate](/img/structure/B12714655.png)
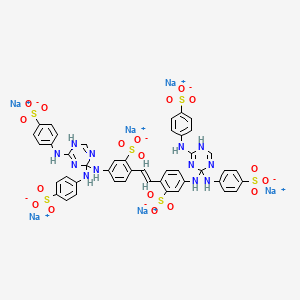
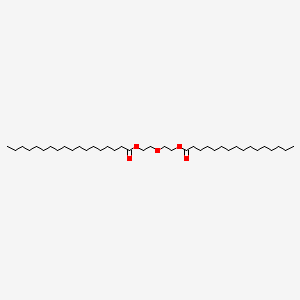
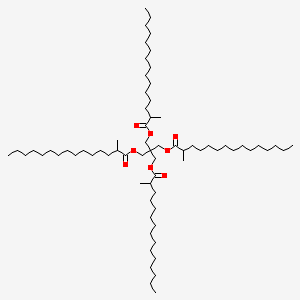

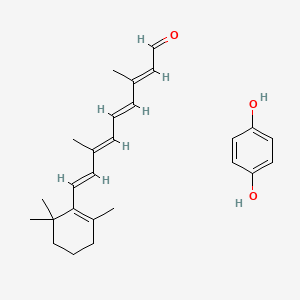

![4-Imino-1,7-dihydropyrazolo[3,4-d][1,3]thiazine-6-thione; pyridine](/img/structure/B12714704.png)
